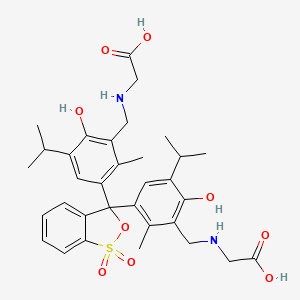
GLYCINE THYMOL BLUE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide: is a complex organic compound with a unique structure that includes a benzoxathiol ring and glycine residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide typically involves multiple steps. The initial step often includes the formation of the benzoxathiol ring, followed by the introduction of hydroxy and isopropyl groups. The final step involves the addition of glycine residues to the structure. Specific reaction conditions, such as temperature, pH, and catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. Techniques such as continuous flow synthesis and high-throughput screening can be employed to optimize the production process.
化学反応の分析
Types of Reactions
N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Biochemical Applications
Indicator in pH Measurement:
Glycine Thymol Blue is primarily used as a pH indicator in biochemical experiments. Its color change from yellow to blue occurs at a pH range of approximately 1.2 to 2.8 (acidic) and from yellow to blue at around 8.0 to 9.6 (basic). This property makes it suitable for monitoring pH changes in various biological systems.
Case Study:
In an experiment involving enzyme activity, GTB was utilized to assess the pH stability of various enzymes under different conditions. The results indicated that enzyme activity was optimal at specific pH levels, which were effectively monitored using GTB as an indicator.
Medical Applications
Antimicrobial Properties:
Recent studies have highlighted the potential antimicrobial effects of thymol, a component of GTB, particularly against bacterial strains such as Campylobacter. Research demonstrated that formulations containing thymol significantly reduced bacterial recovery in animal models, suggesting its potential use in veterinary medicine.
Case Study:
A study involving broiler chickens showed that administering thymol-β-D-glucopyranoside resulted in over a tenfold reduction in Campylobacter recovery from treated birds compared to controls. This indicates the potential of GTB as an antimicrobial agent in livestock feed additives .
Agricultural Applications
Plant Growth Promotion:
Thymol, when formulated as a nanoemulsion with glycine, has been shown to promote plant growth and enhance resistance against bacterial pathogens in crops like soybean. The nanoemulsion demonstrated significant antibacterial activity and improved plant health metrics.
| Treatment Concentration | Disease Severity (%) | Percent Efficacy of Disease Control (%) |
|---|---|---|
| Control | 33.3 | 0 |
| 0.03% Thymol Nanoemulsion | 3.3 | 95.4 |
This table summarizes the effectiveness of thymol nanoemulsion in controlling bacterial diseases in plants .
Environmental Applications
Radiochromic Dosimetry:
Thymol blue solutions have been explored for use as radiochromic dosimeters in radiation therapy and environmental monitoring. The optical density changes upon irradiation can be quantitatively analyzed to measure absorbed doses, making GTB useful for safety assessments in medical applications.
Case Study:
Research involving thymol blue Polyvinyl Alcohol (TB-PVA) films demonstrated their effectiveness as dosimeters across a dose range of 5-30 kGy when irradiated with gamma rays. The absorbance measurements indicated a linear relationship between dose and optical density changes, confirming their applicability in radiation monitoring .
作用機序
The mechanism of action of N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-Iodobenzoic acid: This compound has a similar aromatic structure but differs in its functional groups and overall reactivity.
Bromine compounds: These compounds share some chemical properties with N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide, particularly in terms of oxidation and reduction reactions.
Uniqueness
N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide is unique due to its complex structure, which includes a benzoxathiol ring and glycine residues.
特性
CAS番号 |
3810-63-7 |
|---|---|
分子式 |
C33H40N2O9S |
分子量 |
640.7 g/mol |
IUPAC名 |
2-[[5-[3-[3-[(carboxymethylamino)methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methylamino]acetic acid |
InChI |
InChI=1S/C33H40N2O9S/c1-17(2)21-11-26(19(5)23(31(21)40)13-34-15-29(36)37)33(25-9-7-8-10-28(25)45(42,43)44-33)27-12-22(18(3)4)32(41)24(20(27)6)14-35-16-30(38)39/h7-12,17-18,34-35,40-41H,13-16H2,1-6H3,(H,36,37)(H,38,39) |
InChIキー |
SHYNCDVGSJTRCP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1CNCC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CNCC(=O)O)C |
正規SMILES |
CC1=C(C=C(C(=C1CNCC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CNCC(=O)O)C |
Key on ui other cas no. |
3810-63-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















